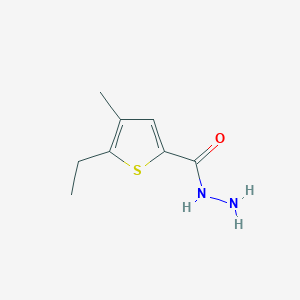

5-Ethyl-4-methylthiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

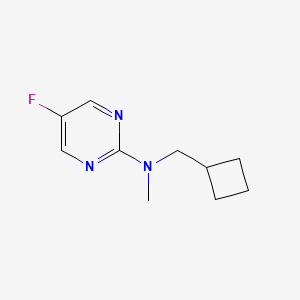

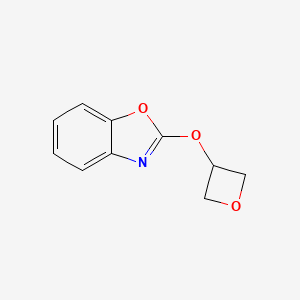

5-Ethyl-4-methylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular structure of 5-Ethyl-4-methylthiophene-2-carbohydrazide is represented by the formula C8H12N2OS . The InChI code for this compound is 1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

5-Ethyl-4-methylthiophene-2-carbohydrazide is a powder that is stored at room temperature . It has a molecular weight of 184.26 .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

5-Ethyl-4-methylthiophene-2-carbohydrazide derivatives have been explored for their potential in the synthesis of various heterocyclic compounds with notable antiviral activities. For instance, compounds synthesized from similar structures have shown significant activity against Herpes simplex virus type-1 (HSV-1), highlighting the role of thiophene derivatives in antiviral research (Dawood et al., 2011).

Photodetector Enhancement

Modified thiophene compounds, including 5-Ethyl-4-methylthiophene-2-carbohydrazide analogs, have been incorporated into polymer photodetectors to improve their sensitivity and performance. These modifications have been shown to significantly reduce dark current without adversely affecting the photovoltaic properties of the detectors, covering a photoresponse range from UV to NIR (Zhang et al., 2015).

Anticonvulsant Properties

Research into thiophene derivatives has also uncovered their potential in anticonvulsant drug development. Specific thiophene carbohydrazides have demonstrated promising activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential as novel anticonvulsant agents (Kulandasamy et al., 2009).

Antibacterial and Antioxidant Applications

Thiophene derivatives have been synthesized and assessed for their antibacterial and antioxidant activities. Studies have found that certain compounds show substantial activity against both Gram-positive and Gram-negative bacteria, in addition to exhibiting significant lipoxygenase inhibitory and antioxidant activities. This suggests potential applications in treating bacterial infections and as antioxidant agents (Rasool et al., 2016).

Synthesis and Bioactivity of Ferrocenyl–thiazoleacylhydrazones

The synthesis of 4-methylthiazole-5-carbohydrazide and its condensation with formylferrocene or acetylferrocene has led to the creation of ferrocenyl–thiazoleacylhydrazones. These compounds have been tested for their anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT), anti-human lung cancer A549 cells, and antibacterial activities, showing significant efficacy. This research points to the potential use of thiophene derivatives in the development of new therapeutic agents (Zhang, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

5-ethyl-4-methylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-6-5(2)4-7(12-6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOPMEJEXBXWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4-methylthiophene-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)